ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamoylation: The formation of the carbamate group through the reaction of an amine with an ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: shares similarities with other carbamates, such as ethyl carbamate and methyl carbamate.
Benzhydrylamine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38359-79-4 |
---|---|
Molecular Formula |
C21H21N5O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl N-[4-amino-6-(benzhydrylamino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H21N5O4/c1-2-30-21(27)24-17-13-16(22)19(26(28)29)20(23-17)25-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H4,22,23,24,25,27) |
InChI Key |
CPMQWQVNJPXPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)N)[N+](=O)[O-])NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.